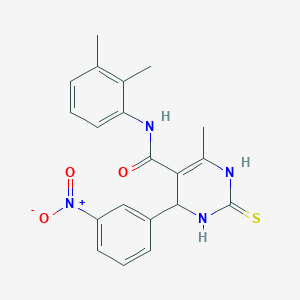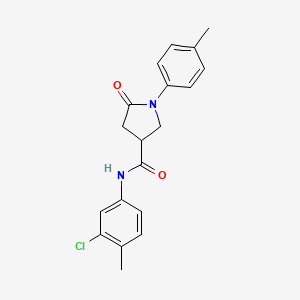
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate: is a chemical compound with the following molecular formula:
C22H18O7
. Its IUPAC name is benzoic acid, 3,4-dimethoxy-, methyl ester . This compound belongs to the class of chromone derivatives and exhibits interesting biological properties.Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3,5-dimethylphenol with 2,6-dimethoxybenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The resulting intermediate is then cyclized to form the chromone ring system.
Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of solvent and temperature can influence the yield. For industrial-scale production, optimization of reaction parameters is crucial.
Industrial Production Methods: While no specific industrial-scale production methods are widely documented, research laboratories often synthesize this compound for further investigation.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The chromone ring system can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The phenolic hydroxyl groups are susceptible to substitution reactions.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or hydrogen peroxide (H2O2
).Substitution: Alkylating agents (e.g., methyl iodide) or nucleophiles (e.g., sodium methoxide).
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products: The major products depend on the specific reaction conditions and reagents used. Oxidation may lead to the formation of hydroxychromones, while substitution reactions can yield various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorescent Probes: Chromone derivatives are used as fluorescent probes due to their unique emission properties.
Drug Design: Researchers explore these compounds for potential drug candidates.
Anti-Inflammatory Properties: Some chromones exhibit anti-inflammatory effects.
Antioxidant Activity: The phenolic structure suggests potential antioxidant properties.
Dye Synthesis: Chromones can serve as intermediates in dye synthesis.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are other chromone derivatives, the unique combination of substituents in 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate sets it apart. Similar compounds include other chromones and related heterocycles.
Eigenschaften
Molekularformel |
C26H22O7 |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C26H22O7/c1-15-10-16(2)12-18(11-15)32-23-14-31-22-13-17(8-9-19(22)25(23)27)33-26(28)24-20(29-3)6-5-7-21(24)30-4/h5-14H,1-4H3 |
InChI-Schlüssel |
VXUDFTMLZLGZCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC=C4OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one](/img/structure/B11651581.png)

![(6Z)-6-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651593.png)
![4-(4-bromophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11651597.png)
![(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide](/img/structure/B11651610.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11651622.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651624.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11651628.png)


![N'-{(1Z)-[2-(benzyloxy)phenyl]methylene}-2-furohydrazide](/img/structure/B11651650.png)
![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11651653.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651657.png)

